molecular formula C17H13Cl2N3O4 B3020169 3-(2,4-dichlorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 866016-19-5

3-(2,4-dichlorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No. B3020169
CAS RN: 866016-19-5
M. Wt: 394.21
InChI Key: TVSOLXAZAHLXCF-UHFFFAOYSA-N
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Description

The compound "3-(2,4-dichlorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one" is a complex molecule that appears to be related to a class of heterocyclic compounds that often exhibit biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various heterocyclic compounds, such as oxadiazoles, which are known for their potential pharmacological properties.

Synthesis Analysis

The synthesis of heterocyclic compounds like oxadiazoles can involve multiple steps, including the formation of intermediates such as hydrazones and subsequent cyclization to form the oxadiazole ring. For example, paper describes the synthesis of 1,3,4-oxadiazoles from 2,4-dichlorobenzoylhydrazine and different aldehydes. Although the exact synthesis route for the compound is not provided, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry. For instance, paper details the synthesis and characterization of a related heterocyclic compound using various spectroscopic methods, and paper characterizes a series of triazolo[3,4-b][1,3,4]oxadiazoles. These methods could be used to elucidate the structure of the compound .

Chemical Reactions Analysis

Heterocyclic compounds like oxadiazoles can undergo various chemical reactions. Paper discusses the reactivity of a 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole, including its ability to form Schiff bases and its reaction with methyliodide. These reactions are indicative of the chemical behavior that might be expected from the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. Paper uses quantum chemical calculations to predict properties such as the frontier molecular orbitals and molecular electrostatic potential, which can be related to the compound's reactivity and stability. Similarly, the compound "this compound" would have its own unique set of properties that could be analyzed using similar computational methods.

Relevant Case Studies

The papers provided do not include case studies directly related to the compound . However, they do provide insights into the biological activities of related compounds. For example, paper evaluates the anticancer and antimicrobial activities of oxadiazole derivatives, and paper discusses the antibacterial activities of nitroimidazole derivatives containing an oxadiazole scaffold. These studies suggest that the compound may also possess interesting biological activities worth investigating.

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, given the interest in 1,3,5-oxadiazine derivatives in the field of medicine . Additionally, studies could be conducted to optimize its synthesis and to explore its reactivity and physical and chemical properties in more detail.

properties

IUPAC Name

10-(2,4-dichlorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O4/c1-17-8-13(11-7-10(22(24)25)3-5-15(11)26-17)20-16(23)21(17)14-4-2-9(18)6-12(14)19/h2-7,13H,8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSOLXAZAHLXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=O)N2C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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